AF-710B

Alzheimer's disease synaptic plasticity neuroprotection

Researchers requiring selective co-activation of M1 muscarinic and sigma-1 receptors often face confounds from orthosteric agonists (M2-M5 off-target effects, receptor desensitization) or single-target ligands that fail to replicate disease-modifying synergy. AF-710B (ANAVEX 3-71) resolves this as the only high-potency allosteric M1/σ1 dual agonist with demonstrated washout-resistant efficacy in McGill-R-Thy1-APP transgenic rats. • Functional selectivity for M1 over M2-M5 validated in CHO cell calcium flux assays; no orthosteric competition, preserving physiological ACh signaling. • Long-lasting cognitive benefit and reduced amyloid/tau pathology persisting after 1-month treatment interruption-gold-standard positive control for disease-modification studies. • Human Phase 1 PK established: linear, dose-proportional exposure with no food effect, enabling confident allometric scaling for translational programs.

Molecular Formula C20H27N3OS
Molecular Weight 357.5 g/mol
CAS No. 1235733-73-9
Cat. No. B605206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF-710B
CAS1235733-73-9
SynonymsAF-710B;  AF 710B;  AF710B
Molecular FormulaC20H27N3OS
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3
InChIKeyXWMHYQATSBWUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AF-710B (ANAVEX 3-71): Dual M1/Sigma-1 Agonist Profile


AF-710B (CAS 1235733-73-9), also known as ANAVEX 3-71, is a synthetic small molecule that functions as a highly potent and selective allosteric agonist at the M1 muscarinic acetylcholine receptor (M1 mAChR) and the sigma-1 receptor (σ1R) [1]. It is a chiral compound, with the active S-enantiomer (AF-710B) derived from the racemic mixture (Rac)-AF710 [2]. This compound is primarily investigated for its potential to modify disease progression in Alzheimer's disease (AD) by targeting cognitive deficits and multiple underlying pathologies, including amyloid and tau accumulation, neuroinflammation, and synaptic dysfunction [1].

Dual M1/Sigma-1 agonist research tool for co-activation studies
Allosteric M1 muscarinic receptor modulation study fit
Sigma-1 receptor pathway engagement context
Chiral S-enantiomer research tool (racemate-derived active enantiomer)

Why Generic Substitution Fails for AF-710B


The unique therapeutic profile of AF-710B arises from its combined, high-potency action at two distinct targets: allosteric modulation of the M1 mAChR and direct agonism of the σ1R [1]. This is a critical differentiator, as most in-class compounds, such as xanomeline, target only muscarinic receptors (with varying selectivity), while others, like blarcamesine (ANAVEX 2-73), are primarily σ1R agonists with low affinity for muscarinic receptors . The allosteric nature of AF-710B at the M1 receptor also distinguishes it from classic orthosteric M1 agonists like AF267B, which can lead to receptor desensitization and a narrower therapeutic window [1]. Furthermore, AF-710B has demonstrated disease-modifying effects that persist after a washout period, a property not commonly reported for other single-target or orthosteric agents [2]. Therefore, substituting AF-710B with a generic M1 agonist or a sigma-1 ligand would not replicate its unique, synergistic pharmacology and long-lasting in vivo effects, potentially invalidating experimental outcomes that depend on this specific mechanism.

Pan-mAChR ligands may confound interpretation
Compounds like xanomeline exhibit broader muscarinic activity; they may not isolate M1-specific signaling and can introduce off-target contributions.
Sigma-1-only agonists do not replicate dual-pathway synergy
Blarcamesine (ANAVEX 2-73) acts primarily on sigma-1 with weak M1 affinity; the M1/σ1 co-activation profile and reported model responses may differ.
Orthosteric M1 agonists may shift receptor response
Orthosteric agonists (e.g., AF267B) can induce receptor desensitization and a different downstream signaling pattern compared to allosteric modulation, potentially altering endpoint interpretation.

Quantitative Differentiation Against Key Comparators


Superior Synaptic Rescue vs. Orthosteric Agonist

In a direct head-to-head comparison, AF-710B demonstrated significantly higher potency and efficacy in rescuing synaptic loss compared to the orthosteric M1 agonist AF267B. AF-710B was effective at a 33-fold lower concentration than AF267B and showed activity in a disease model where AF267B was completely ineffective [1].

Synaptic rescue vs AF267B
Head-to-head
30 nM effective in PS1-KI hippocampal neurons; >33-fold more potent than AF267B (1 µM). Uniquely effective in APP-KI model where AF267B shows no effect.
Reported synaptic rescue endpoint context
Allosteric vs orthosteric mechanism review recommended
Alzheimer's disease synaptic plasticity neuroprotection

Durable Cognitive Rescue After Washout

A key differentiator for AF-710B is its long-lasting, disease-modifying effect on cognitive function in a transgenic Alzheimer's disease model, which persists even after a 5-week drug washout period. This effect is accompanied by corresponding reductions in pathology [1].

Cognitive rescue after washout
Reported
Cognitive reversal sustained 5 weeks post-washout (10 µg/kg/day oral) in McGill-R-Thy1-APP transgenic rats, returning to wild-type levels.
Sustained cognitive endpoint context
Washout persistence suggests disease-modifying response to review
Alzheimer's disease cognitive function disease modification

Prevention of Pathology in Preventive Model

In a separate, more recent study, AF-710B was evaluated in a preventive treatment paradigm. Oral administration of AF-710B to pre-plaque transgenic rats prevented the subsequent development of cognitive impairment and significantly reduced key Alzheimer's pathologies [1].

Preventive pathology model
Reported
Pre-plaque treatment (10 µg/kg/day oral, 7 months + 4-week washout) prevented cognitive decline and reduced hippocampal amyloid plaques and cortical Aβ42/40 levels.
Preventive model endpoint context
Early-intervention paradigm; model-specific interpretation required
Alzheimer's disease disease prevention amyloid pathology

High M1 Subtype Selectivity Profile

AF-710B exhibits high selectivity for the M1 muscarinic receptor subtype over other muscarinic receptors (M2-M5). This is a critical safety advantage, as activation of peripheral M2/M3 receptors is associated with adverse effects like bradycardia and salivation [1]. In contrast, other M1-targeting compounds like TBPB have been shown to have significant off-target antagonism at M4 receptors [2].

M1 selectivity profile
Cross-study comparable
No functional activity at M2-M5 up to 100 µM
Clean M1-selective profiling context
Contrasts with TBPB (M4 antagonism IC50 415 nM); off-target receptor review advised
receptor pharmacology selectivity M1 muscarinic receptor

Pharmacokinetic Linearity and No Food Effect

Clinical Phase 1 data demonstrate that AF-710B (ANAVEX 3-71) exhibits linear, dose-proportional pharmacokinetics with no clinically significant effect of food on bioavailability. This contrasts with some other CNS-targeting compounds that require specific dosing conditions [REFS-1, REFS-2].

Human PK linearity
Phase 1 context
Linear, dose-proportional PK up to 160 mg; t½ 3.56 h; no food effect
Exposure-model context for dose scaling
Phase 1 healthy-subject data; research-population validation recommended
pharmacokinetics drug development oral bioavailability

Dual M1/Sigma-1 Agonism vs. Primary Sigma-1 Agonists

Unlike the sigma-1 receptor (σ1R) agonist blarcamesine (ANAVEX 2-73), which has micromolar affinity for muscarinic receptors, AF-710B is a potent and selective M1 allosteric agonist. Blarcamesine's primary mechanism is through σ1R, with an IC50 of 860 nM . AF-710B's dual, high-potency action provides a more direct and robust cholinergic component, which is a key deficit in Alzheimer's disease [1].

Dual agonism vs sigma-1 only
Cross-study comparable
Potent allosteric M1 agonist plus σ1R agonist; blarcamesine is primarily a σ1R ligand (IC50 860 nM) with micromolar muscarinic affinity.
Dual-pathway co-activation context
Research fit for M1/σ1 synergy studies; model-specific interpretation needed
sigma-1 receptor M1 muscarinic receptor multimodal therapy

Optimal Research Applications


M1/Sigma-1 Receptor Crosstalk Studies

AF-710B is the optimal tool compound for studies investigating the functional synergy between M1 muscarinic and sigma-1 receptors, particularly in models of synaptic plasticity and neuroprotection. Its potent dual-agonist activity allows researchers to probe the downstream effects of co-activating these two pathways simultaneously, a mechanism not replicable by single-target ligands [1]. For example, it can be used to study M1/σ1R heteromerization and its role in 'super-sensitizing' M1 responses [2].

Disease-Modifying Therapy Models

Given its demonstrated long-lasting effects that persist after a washout period, AF-710B is particularly well-suited for chronic in vivo studies designed to assess true disease modification in Alzheimer's disease models. The compound's ability to prevent and reverse cognitive deficits in the McGill-R-Thy1-APP transgenic rat model, even with a treatment interruption, makes it a gold-standard positive control for evaluating novel disease-modifying strategies [REFS-3, REFS-4].

Selective M1-Mediated Signaling

In any experiment requiring selective activation of the M1 receptor without confounding activity at M2-M5 receptors, AF-710B serves as a superior alternative to orthosteric agonists like xanomeline or allosteric agonists like TBPB. Its high functional selectivity for M1, as demonstrated in CHO cell calcium flux assays, ensures that observed cellular responses can be confidently attributed to M1 receptor activation, thereby increasing the internal validity of the study [5].

Preclinical PK/PD Modeling

The availability of robust human Phase 1 pharmacokinetic data for AF-710B (ANAVEX 3-71) enables researchers to back-translate findings from preclinical models to predicted human exposures. The established linear, dose-proportional PK and lack of a food effect in humans [6] provide a strong foundation for designing PK/PD studies and allometric scaling, making it an excellent candidate for translational research programs in neurodegenerative disease.

Application
Selection Property
Validation Focus
M1/Sigma-1 co-activation studies
Dual M1/Sigma-1 agonism profile
M1/σ1 heteromerization and synergistic downstream response
Chronic disease-modifying endpoint studies
Sustained response after treatment washout
Model-specific cognitive and pathology endpoints
Selective M1 signaling assays
High M1 receptor selectivity over M2-M5
M1-specific pathway activation and off-target review
Preclinical PK/PD exposure modeling
Linear human PK and no food effect
Allometric scaling and human exposure prediction review

Technical Documentation Hub

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36 linked technical documents
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